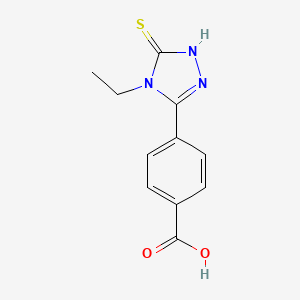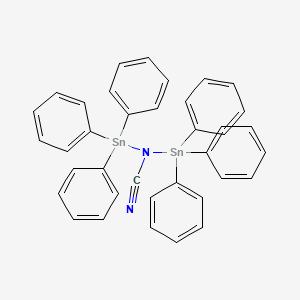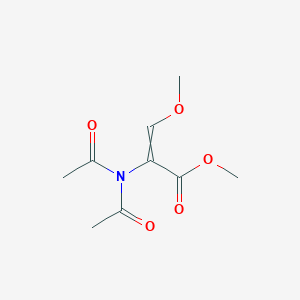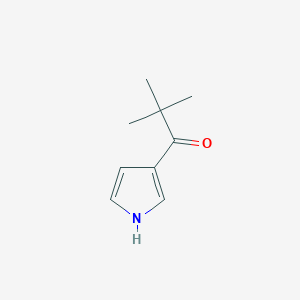
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is an organic compound with the molecular formula C9H13NO It is a ketone derivative with a pyrrole ring attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available precursors and efficient catalytic systems. For example, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran can produce N-alkoxycarbonyl pyrroles in good yield . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-2-yl)-: Similar structure but with the pyrrole ring attached at a different position.
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: Contains a phenoxyphenyl group instead of a pyrrole ring.
2-Propanone, 1,1-dimethoxy-: A dimethoxy derivative of propanone.
Uniqueness
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91539-35-4 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(1H-pyrrol-3-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)7-4-5-10-6-7/h4-6,10H,1-3H3 |
InChI-Schlüssel |
VMKKNBUECBHYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


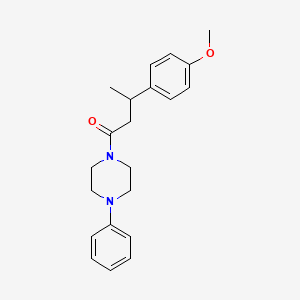
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
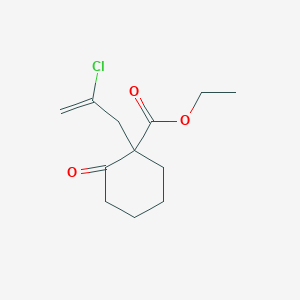

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
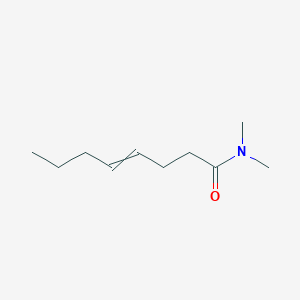
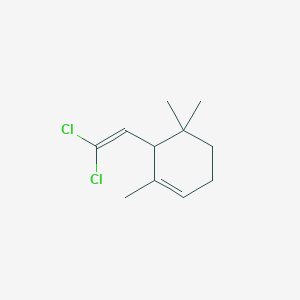
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
